trans-4-(Aminomethyl)cyclohexanecarboxamide

Overview

Description

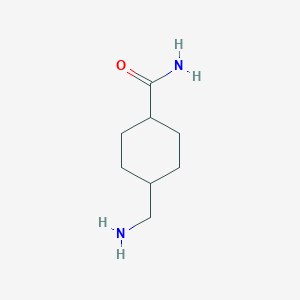

4-(aminomethyl)Cyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxamide group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

Formation of Intermediate: The carboxylic acid is converted to its corresponding ester using an alcohol and an acid catalyst.

Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Amination: The alcohol is converted to the corresponding amine using reagents like ammonia or an amine source under suitable conditions.

Formation of Carboxamide: Finally, the amine is reacted with a carboxylic acid derivative (such as an acid chloride) to form the desired 4-(aminomethyl)Cyclohexanecarboxamide.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)Cyclohexanecarboxamide may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)Cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms such as primary amines.

Substitution: Substituted derivatives with various functional groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-(aminomethyl)Cyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a tool in studying biological processes and pathways, particularly those involving amine and carboxamide functionalities.

Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence pathways related to neurotransmission, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxamide: Lacks the aminomethyl group, resulting in different reactivity and applications.

4-(aminomethyl)Cyclohexanol: Contains a hydroxyl group instead of a carboxamide group, leading to different chemical properties.

4-(aminomethyl)Cyclohexanecarboxylic acid: Features a carboxylic acid group instead of a carboxamide group, affecting its reactivity and applications.

Uniqueness

4-(aminomethyl)Cyclohexanecarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

trans-4-(Aminomethyl)cyclohexanecarboxamide, also known as T-AMCHA, is a compound with significant biological activity, particularly in the fields of pharmacology and dermatology. Its structure allows it to interact with various biological systems, making it a subject of interest for therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 158.21 g/mol

- CAS Number : 174664-69-0

T-AMCHA acts primarily as an anti-fibrinolytic agent. It inhibits plasmin, a serine protease that plays a key role in the breakdown of fibrin in blood clots. By inhibiting this enzyme, T-AMCHA accelerates barrier recovery in skin and reduces epidermal hyperplasia induced by repeated injury .

Biological Activities

- Anti-Fibrinolytic Effects :

-

Efficacy in Melasma Treatment :

- A study assessed the efficacy of a formulation containing T-AMCHA combined with potassium azeloyl diglycinate and niacinamide in treating melasma. Results indicated significant improvements in melanin levels and overall skin condition after 8 weeks of treatment, with statistically significant differences observed at various time points .

- Potential for Viral Inhibition :

Study on Melasma Treatment

- Objective : To evaluate the effectiveness of T-AMCHA in reducing melasma.

- Design : A randomized, double-blind study involving 67 Thai adults.

- Results :

Skin Barrier Recovery Study

- Objective : To assess the role of T-AMCHA in accelerating epidermal barrier recovery.

- Methodology : Application of T-AMCHA post-injury (via tape stripping).

- Findings :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| T-AMCHA | T-AMCHA Structure | Anti-fibrinolytic, skin barrier recovery |

| trans-4-(Benzylamino)cyclohexanecarboxamide | Benzylamino Structure | Potential antiviral properties |

| trans-4-(Hydroxymethyl)cyclohexanecarboxamide | Hydroxymethyl Structure | Antioxidant activity |

Properties

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILLSRLAWUTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.